tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate
Description
Significance of 1,4-Oxazepane (B1358080) Ring Systems in Heterocyclic Chemistry
The 1,4-oxazepane scaffold is a prominent seven-membered heterocycle that is found in a variety of synthetic compounds and natural products. nih.govrsc.org The unique physicochemical and biological properties conferred by this ring system have made it an attractive target for synthetic chemists. rsc.org Compounds incorporating the 1,4-oxazepane motif have been investigated for a range of biological activities. For instance, various derivatives have been reported as potential anticonvulsants, antifungal agents, and treatments for inflammatory bowel disease, lupus nephritis, and respiratory diseases. nih.govrsc.orgrsc.org
Structural Features and Conformational Analysis of Seven-Membered Nitrogen-Oxygen Heterocycles
Seven-membered heterocyclic rings, such as 1,4-oxazepane, are characterized by their significant conformational flexibility, which can lead to multiple possible spatial arrangements. rsc.org Despite this flexibility, detailed analysis, often employing techniques like NMR spectroscopy, has shown that the 1,4-oxazepane scaffold frequently adopts a low-energy chair conformation as the most energetically favorable arrangement. rsc.orgrsc.org The specific conformation can be influenced by the nature and position of substituents on the ring. Understanding the conformational preferences of these rings is crucial as it directly impacts their interaction with biological targets. For the related 1,4-diazepane systems, studies have also identified twist-boat conformations as being low in energy. nih.gov
Role of 1,4-Oxazepane Scaffolds in Advanced Organic Synthesis
The 1,4-oxazepane ring system serves as a crucial scaffold in the development of new synthetic methodologies and the construction of complex molecular architectures. nih.gov Synthetic chemists have devised various strategies to access 1,4-oxazepanes, often involving intramolecular cyclization reactions. rsc.org Once formed, the scaffold can be further functionalized, allowing for the introduction of diverse substituents. nih.gov The development of practical, chromatography-free syntheses for chiral 1,4-oxazepane derivatives highlights their importance as building blocks for drug candidates. researchgate.net New synthetic strategies continue to be developed for the efficient, one-pot synthesis of substituted 1,4-oxazepanes. nih.gov
The tert-Butyl Carbamate (B1207046) (Boc) Protecting Group in Aminoalcohol and Amine Chemistry
The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. total-synthesis.com It transforms a reactive amine into a less nucleophilic carbamate, which is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles. total-synthesis.comorganic-chemistry.org
The installation of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.comcommonorganicchemistry.com This reaction can be performed with or without a base. commonorganicchemistry.comcommonorganicchemistry.com In the absence of a base, the amine attacks the Boc anhydride (B1165640), and the resulting carbonate leaving group decomposes to carbon dioxide and tert-butanol. commonorganicchemistry.com When a base like triethylamine (B128534) is used, it deprotonates the intermediate ammonium (B1175870) salt, and the carbonate decomposes to carbon dioxide and tert-butoxide. commonorganicchemistry.com
Deprotection, or the removal of the Boc group, is readily accomplished under acidic conditions. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. masterorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. masterorganicchemistry.com This acid-lability makes the Boc group "orthogonal" to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation), allowing for selective deprotection in complex molecules. total-synthesis.com
Overview of Chiral (6S)-1,4-Oxazepane Derivatives as Synthetic Intermediates
Chiral building blocks are essential in modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. Tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate, with its defined (S)-stereocenter, is a valuable chiral intermediate. The synthesis of enantiomerically pure 1,4-oxazepanes is an area of active research. nih.govrsc.orgresearchgate.net Methodologies have been developed to synthesize chiral 1,4-oxazepane derivatives starting from materials in the chiral pool, such as amino acids, or through asymmetric synthesis. nih.gov The presence of the chiral center in these intermediates allows for the stereocontrolled synthesis of complex target molecules, ensuring the desired biological activity and minimizing potential off-target effects from other stereoisomers. researchgate.net
Data Tables
Table 1: Properties of this compound Interactive table: Click on headers to sort.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2306247-11-8 | achemblock.combldpharm.com |
| Molecular Formula | C₁₀H₂₀N₂O₃ | achemblock.com |
| Molecular Weight | 216.28 g/mol | achemblock.com |
| Purity | ≥97% | achemblock.com |
| IUPAC Name | tert-butyl (6S)-1,4-oxazepan-6-ylcarbamate | achemblock.com |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CNCCOC1 | achemblock.com |
Table 2: Common Amine Protecting Groups and Their Deprotection Conditions Interactive table: Click on headers to sort.
| Protecting Group | Abbreviation | Deprotection Condition | Source |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | total-synthesis.commasterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | total-synthesis.com |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | total-synthesis.com |
| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (Pd) | total-synthesis.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGJDFARDRHXIQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl N 6s 1,4 Oxazepan 6 Yl Carbamate and Analogous Chiral 1,4 Oxazepanes
De Novo Ring Formation Approaches to the 1,4-Oxazepane (B1358080) Core
De novo strategies involve the construction of the seven-membered ring from acyclic or smaller cyclic precursors. These methods include cycloaddition reactions, intramolecular cyclizations, ring expansions, and enantioselective catalytic approaches.
Cycloaddition Reactions in Oxazepane Synthesis
Cycloaddition reactions offer a powerful method for rapidly assembling cyclic structures. In the context of oxazepane synthesis, these reactions typically involve combining two or more components to form the seven-membered ring in a single step.
A common approach for the synthesis of seven-membered heterocyclic rings involves the [2+5] cycloaddition reaction between Schiff bases (imines) and cyclic anhydrides. researchgate.netuokerbala.edu.iqorientjchem.org This method is particularly prevalent for the synthesis of 1,3-oxazepine or 1,3-oxazepane-4,7-dione derivatives. The reaction is typically carried out by refluxing the Schiff base and an anhydride (B1165640) such as succinic, maleic, or phthalic anhydride in a dry solvent like benzene. researchgate.netresearchgate.net
The proposed mechanism involves the nucleophilic attack of the imine nitrogen on one of the carbonyl carbons of the anhydride, leading to a dipolar intermediate. Subsequent intramolecular cyclization via the attack of the resulting carboxylate on the iminium carbon forms the seven-membered ring. researchgate.net While widely used for 1,3-isomers, the direct application of this method to form the 1,4-oxazepane core is less common and would require different starting materials to achieve the desired connectivity.
| Schiff Base Derivative | Anhydride | Solvent | Product | Reference |
|---|---|---|---|---|
| di(3-methoxy-4-hydroxybenzylidene)-biphenyl-4,4'-diamine | Succinic Anhydride | Not Specified | 1,3-Oxazepane-4,7-dione derivative | researchgate.net |
| Derivatives of 1,1'-(1,4-phenylene)bis(N-substituted-methenamine) | Succinic Anhydride | Dry Benzene | 2,2'-(1,4-phenylene)bis(3-(substituted)-1,3-oxazepane-4,7-dione) | researchgate.net |
| N-benzylideneaniline | Maleic Anhydride | Not Specified | 1,3-oxazepine-4,7-dione derivative | orientjchem.org |
Intramolecular cyclization is a cornerstone of seven-membered ring synthesis. For 1,4-oxazepanes, this often involves the formation of an ether linkage. Brønsted acid-catalyzed intramolecular etherification has been successfully employed to create diversely substituted 1,4-oxazepanes. researchgate.net This strategy can be implemented through methods like the cyclization of N-tethered bis-alcohols, where the reaction proceeds via the formation of a key benzylic carbocation intermediate. researchgate.net Tandem transformations, such as a C-N coupling followed by C-H carbonylation, have also been developed to access benzo-1,4-oxazepine derivatives. nih.gov
While specific examples of haloetherification (cyclization induced by a halogen and incorporating it into the product) for the direct synthesis of the 1,4-oxazepane core are not prominently detailed in recent literature, the underlying principle of intramolecular cyclization of an appropriately substituted amino alcohol is a key strategy. For instance, gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones represents another pathway to form 1,4-oxazepine (B8637140) derivatives. nih.gov
Ring Expansion Methodologies for Accessing Oxazepane Systems
Ring expansion of smaller, more readily available heterocyclic systems provides an elegant entry into the more challenging seven-membered oxazepane core. A notable example is the synthesis of 1,4-oxazepanes through the ring expansion of morpholine (B109124) derivatives. rsc.orgrsc.org
In one reported method, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions yields not only the expected substitution product but also significant amounts of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.orgrsc.org This transformation is rationalized by a mechanism involving neighboring group participation, where the morpholine nitrogen assists in the displacement of the chloride, forming a strained aziridinium (B1262131) cation intermediate. This ambident electrophile is then attacked by the phenoxide nucleophile at the methylene (B1212753) carbon, leading to the expansion of the six-membered morpholine ring to a seven-membered 1,4-oxazepane ring. rsc.orgrsc.org This approach highlights how existing ring systems can be effectively rearranged to access larger, synthetically challenging structures. acs.orgnih.gov
Enantioselective Catalytic Approaches for Chiral Oxazepane Construction
The synthesis of enantiomerically pure oxazepanes is of paramount importance for pharmaceutical applications. Enantioselective catalysis offers a direct route to such chiral molecules, avoiding classical resolution steps.
One powerful strategy is the enantioselective desymmetrization of prochiral substrates. For instance, 3-substituted oxetanes can be reacted with 2-aminophenols, catalyzed by a chiral SPINOL-derived phosphoric acid (a Brønsted acid), to afford chiral 1,4-benzoxazepines in high yields (up to 98%) and excellent enantioselectivity (up to 94% ee). nih.govacs.org This metal-free process involves the catalyst controlling the stereoselective opening of the oxetane (B1205548) ring and subsequent intramolecular cyclization. nih.govacs.org
Another approach involves the rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to specifically designed enones, which can be used to construct chiral seven-membered rings with high regio- and enantioselectivity. rsc.org Furthermore, relay catalysis systems combining a gold(I) catalyst with chiral peptide-based phosphonium (B103445) salts have been developed for the asymmetric synthesis of chiral azepines, showcasing a sophisticated strategy for constructing medium-sized chiral nitrogen heterocycles that could be adapted for oxazepane synthesis. researchgate.netnih.gov
| Method | Substrates | Catalyst System | Product Type | Yield / Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Enantioselective Desymmetrization | 3-Substituted Oxetanes, 2-Aminophenols | Chiral Phosphoric Acid (e.g., (R)-CPA-8) | Chiral 1,4-Benzoxazepines | up to 98% yield, up to 94% ee | nih.govacs.org |
| Enantioselective 1,4-Addition | Enones, Arylboronic Acids | Rhodium / Chiral Ligand | Chiral Seven-Membered Rings | Excellent regio- and enantioselectivities | rsc.org |
| Relay Catalysis / Aza-Cope Rearrangement | Unsaturated Amines | Gold(I) / Chiral Peptide-Phosphonium Salt | Chiral Azepines | up to 96% yield, up to 98% ee | researchgate.netnih.gov |
Synthesis via Functional Group Interconversions on Pre-formed Chiral Scaffolds
An alternative to de novo ring construction is the use of readily available chiral starting materials, such as amino acids, where the stereocenter is already established. The synthesis then proceeds by building the heterocyclic ring around this chiral core through a series of functional group interconversions.
A robust method for preparing chiral 1,4-oxazepane-5-carboxylic acids starts from polymer-supported homoserine. nih.govresearchgate.netrsc.org In this solid-phase synthesis, Fmoc-protected homoserine with a TBDMS-protected side-chain alcohol is immobilized on a Wang resin. The amino group is then derivatized, for example, by reaction with a nitrobenzenesulfonyl chloride, followed by alkylation with a 2-bromoacetophenone. nih.govresearchgate.net
The crucial step is the cleavage from the resin. Treatment with a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) not only cleaves the molecule from the support but also removes the silyl (B83357) protecting group from the hydroxyl function. This is followed by an in-situ reductive cyclization, where the ketone is reduced to a secondary alcohol and subsequent intramolecular etherification occurs to form the 1,4-oxazepane ring. nih.govresearchgate.net This sequence allows for the creation of 1,4-oxazepanes with two stereocenters, with the stereochemistry of one being derived from the starting homoserine. The stereoselectivity of the newly formed center can be influenced by the reagents and substrates used. nih.govresearchgate.netrsc.org This strategy exemplifies how a pre-existing chiral scaffold can be elaborated into a complex heterocyclic system like a substituted 1,4-oxazepane.
Stereocontrolled Introduction of the Oxazepane Moiety
The primary challenge in synthesizing chiral 1,4-oxazepanes lies in establishing the desired stereochemistry within the seven-membered ring. This is typically achieved through strategies that involve either starting with a chiral precursor or employing an asymmetric reaction to create the chiral center during the synthesis. Intramolecular cyclization is one of the most robust and widely reported approaches for forming the oxazepane core. rsc.org
One effective strategy involves the use of chiral amino acids as starting materials. For instance, novel 1,4-oxazepane-5-carboxylic acids with two stereocenters have been prepared starting from polymer-supported homoserine. rsc.orgrsc.org In this method, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is derivatized and subsequently cleaved. The cleavage conditions dictate the final outcome: using trifluoroacetic acid (TFA) removes the silyl protecting group and triggers a spontaneous lactonization to form the oxazepane ring. rsc.orgresearchgate.net However, this particular cyclization was reported to be nonstereoselective, yielding a mixture of diastereomers. rsc.org The stereoselectivity in such cyclizations can be highly dependent on the substituents present on the starting materials. rsc.org
Another advanced methodology for the asymmetric synthesis of related chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes. nih.govacs.org This metal-free process, catalyzed by a confined chiral phosphoric acid, provides access to the seven-membered ring with a high degree of enantiocontrol under mild conditions. nih.govacs.org While this has been demonstrated for benzo-fused analogs, the principle of asymmetric ring-opening and subsequent cyclization represents a powerful tool for stereocontrolled synthesis.
Multicomponent reactions (MCRs) also offer a pathway to stereochemically defined oxazepane structures. A highly diastereoselective Ugi–Joullié reaction has been developed to produce trans-tetrahydrobenzo[f] nih.govfao.orgoxazepines starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes. sci-hub.se This approach allows for the introduction of up to four points of diversity in a single, operationally simple step. sci-hub.se
Table 1: Selected Stereocontrolled Methodologies for Chiral 1,4-Oxazepane and Analog Synthesis
| Starting Material/Precursor | Method | Catalyst/Reagents | Key Outcome | Reference |
| Polymer-supported Homoserine | Intramolecular Cyclization / Lactonization | Trifluoroacetic acid (TFA) | Formation of 1,4-oxazepane-5-carboxylic acids | rsc.orgrsc.org |
| 3-Substituted Oxetanes | Enantioselective Desymmetrization | SPINOL-derived chiral phosphoric acid | Chiral 1,4-benzoxazepines in high yield (≤98%) and enantioselectivity (≤94% ee) | nih.govacs.org |
| Chiral 1,2-Amino Alcohols and Salicylaldehydes | Ugi–Joullié Multicomponent Reaction | - | Highly diastereoselective formation of trans-tetrahydrobenzo[f] nih.govfao.orgoxazepines | sci-hub.se |
Selective Derivatization and Protecting Group Strategies
The synthesis of complex molecules like tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate necessitates a sophisticated use of protecting groups to mask reactive functional groups, thereby enabling selective transformations at other sites. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com
In the target compound, the amine at the C-6 position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid). rsc.orggoogle.com This protection allows for derivatization at other positions, such as the secondary amine within the oxazepane ring, without interference from the C-6 amine.
Syntheses of analogous structures often require multi-step procedures involving several protection and deprotection steps. fao.org For example, in the synthesis of 1,4-oxazepane-5-carboxylic acids from homoserine, the amine was protected with a fluorenylmethyloxycarbonyl (Fmoc) group, while the hydroxyl group was protected as a tert-butyldimethylsilyl (TBDMS) ether. rsc.orgresearchgate.net The Fmoc group is typically cleaved under basic conditions, whereas the TBDMS and Boc groups are acid-labile, allowing for orthogonal deprotection strategies.
Table 2: Common Protecting Groups in Chiral 1,4-Oxazepane Synthesis
| Protecting Group | Abbreviation | Target Functional Group | Common Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA, HCl) | google.commdpi.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic conditions (e.g., Piperidine) | rsc.orgjocpr.com |
| Benzyl | Bn | Amine, Hydroxyl | Hydrogenolysis (e.g., H₂, Pd/C) | nih.govacs.org |
| Tosyl | Ts | Amine | Strong reducing agents | nih.govacs.org |
| p-Methoxybenzyl | PMB | Amine | Oxidative cleavage (e.g., DDQ, CAN) | nih.govresearchgate.net |
| tert-Butyldimethylsilyl | TBDMS | Hydroxyl | Fluoride ion (e.g., TBAF) or acidic conditions | rsc.orgresearchgate.net |
Stereochemical Control and Chiral Purity of Tert Butyl N 6s 1,4 Oxazepan 6 Yl Carbamate
Asymmetric Synthetic Approaches to Establish the (6S)-Configuration
The enantioselective synthesis of tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate relies on strategies that introduce the desired stereochemistry at the C6 position of the 1,4-oxazepane (B1358080) ring. These approaches primarily involve the use of chiral starting materials or the application of chiral reagents and catalysts.
Utilization of Chiral Starting Materials and Auxiliaries
A common and effective strategy for obtaining enantiomerically pure compounds is to begin with a readily available chiral molecule, a concept known as chiral pool synthesis. Amino acids, with their inherent chirality, are excellent starting points for the synthesis of chiral heterocycles. For the synthesis of (6S)-1,4-oxazepane derivatives, L-amino acids can serve as the chiral precursor. For instance, a synthetic route could be envisioned starting from an appropriate L-amino acid derivative where the stereocenter of the amino acid is ultimately incorporated as the (6S)-chiral center of the oxazepane ring. A one-pot synthesis of 3,6-disubstituted 1,4-oxazepanes has been described starting from amino acid-derived chiral aziridines and epoxy alcohols, showcasing the utility of this approach.
Chiral auxiliaries are another powerful tool for inducing stereoselectivity. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. Oxazolidinones, for example, are widely used as chiral auxiliaries in a variety of asymmetric transformations, including conjugate additions, to create new stereocenters with high diastereoselectivity. In the context of synthesizing the target molecule, a chiral auxiliary could be attached to a precursor of the oxazepane ring to control the formation of the C6 stereocenter, followed by its removal to yield the desired enantiomer.
Application of Chiral Reagents and Ligands in Asymmetric Transformations
The use of chiral reagents and ligands in conjunction with metal catalysts or as organocatalysts provides a versatile and efficient means of achieving high enantioselectivity. Chiral Brønsted acids have emerged as powerful catalysts for a range of asymmetric reactions. For instance, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived chiral phosphoric acid has been successfully employed to synthesize chiral 1,4-benzoxazepines with high enantiomeric excess. This type of catalytic system could potentially be adapted for the asymmetric synthesis of the non-benzofused 1,4-oxazepane ring system of the target molecule.
Furthermore, regio- and stereoselective 7-endo cyclization through haloetherification has been reported for the synthesis of chiral polysubstituted oxazepanes. This method relies on the formation of a chiral bromonium intermediate to control the stereochemical outcome of the ring-closure. The development of asymmetric intramolecular haloamination and haloamidation reactions further highlights the potential of using halogen-mediated cyclizations to construct chiral nitrogen-containing heterocycles.
Chromatographic and Physical Methods for Chiral Resolution and Enantiomeric Enrichment
In cases where an asymmetric synthesis is not employed or does not yield a product with sufficient enantiomeric purity, chromatographic resolution of the racemate is a necessary subsequent step. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques for separating enantiomers on both analytical and preparative scales.
The choice of the chiral stationary phase (CSP) is crucial for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have proven effective for the resolution of a broad range of chiral compounds, including N-Boc-protected amines. The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer. For the separation of this compound and its (6R)-enantiomer, a screening of different polysaccharide-based columns and mobile phase modifiers would be the standard approach to identify the optimal conditions for resolution. SFC, in particular, is often favored for preparative separations due to its advantages in terms of speed and reduced solvent consumption compared to HPLC.
Stereochemical Stability and Potential for Epimerization within the (6S)-Oxazepane Scaffold
The stereochemical stability of the chiral center at the C6 position of the 1,4-oxazepane ring is a critical consideration. Epimerization, the change in configuration at a single stereocenter, would lead to a loss of chiral purity and potentially compromise the biological activity of any downstream products.
A key factor to consider is the potential for ring-opening and closing reactions, which could lead to racemization if the chiral center is involved. However, under typical, non-extreme pH and temperature conditions, the C-N and C-O bonds within the saturated 1,4-oxazepane ring are generally stable.
Another potential pathway for epimerization could involve the nitrogen atom itself. While tertiary amines with three different substituents are chiral, they typically undergo rapid pyramidal inversion at room temperature, leading to a racemic mixture. However, in the case of this compound, the chirality resides at a carbon atom (C6) and not at the nitrogen atom. The nitrogen atom is part of the heterocyclic ring and is also bonded to a Boc group, which can influence its inversion barrier, but this does not directly affect the configuration of the C6 stereocenter. Epimerization at C6 would require breaking and reforming a carbon-carbon or carbon-heteroatom bond, which is not a facile process under normal conditions. In some heterocyclic systems, epimerization can be induced under specific conditions, such as the pyridine-induced epimerization observed in the synthesis of penicillin derivatives. However, there is no direct evidence to suggest that the (6S)-center in the 1,4-oxazepane scaffold of the title compound is particularly prone to epimerization under standard synthetic and storage conditions. Photocatalyzed epimerization of quaternary stereocenters adjacent to ketones has been reported, but this is a specific reaction that is not directly applicable to the target molecule.
Chemical Transformations and Derivatization of Tert Butyl N 6s 1,4 Oxazepan 6 Yl Carbamate
Selective Deprotection of the tert-Butyl Carbamate (B1207046) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The selective deprotection of the Boc group in tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate is a critical step to liberate the primary amine for further functionalization, while keeping the 1,4-oxazepane (B1358080) ring intact.
A common method for Boc deprotection involves the use of strong acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) nih.gov. The reaction typically proceeds at room temperature and is often complete within a short period. For instance, in the synthesis of 1,4-oxazepan-7-one (B12977673) trifluoroacetate, the Boc-protected precursor was successfully deprotected using a solution of TFA in DCM, with the reaction progress monitored by the disappearance of the Boc group's characteristic signals in ¹H NMR spectroscopy nih.gov. Another widely used reagent is hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol (B129727).
Milder and more selective methods have also been developed to accommodate sensitive substrates. For example, the use of oxalyl chloride in methanol has been reported as a mild and efficient method for the deprotection of N-Boc groups in various aliphatic, aromatic, and heterocyclic compounds organic-chemistry.org. This method proceeds at room temperature and generally provides high yields of the deprotected amines organic-chemistry.org. Thermal deprotection in the absence of an acid catalyst, often facilitated by continuous flow chemistry, represents another alternative for selective Boc group removal, which can be particularly useful in complex molecules where acidic conditions might lead to side reactions rsc.org.
| Reagent | Solvent(s) | Typical Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.gov |
| Hydrogen Chloride (HCl) | Dioxane, Methanol | Room Temperature | organic-chemistry.org |
| Oxalyl Chloride | Methanol | Room Temperature | organic-chemistry.org |
| Thermal (Flow Chemistry) | Methanol, TFE | High Temperature (e.g., 230 °C) | rsc.org |
This table is generated based on general knowledge of Boc deprotection and examples from related compounds.
Functionalization Reactions at the Oxazepane Ring and Pendant Chains
The secondary amine in the 1,4-oxazepane ring of this compound is a key site for functionalization, most commonly through N-alkylation. This reaction introduces substituents at the N-4 position, which can significantly alter the molecule's physical, chemical, and biological properties. The N-alkylation of Boc-protected amino acids and other heterocyclic systems is a well-established transformation.
A general approach for N-alkylation involves the use of a hindered base and an alkyl halide in an inert solvent. For instance, the Nα-alkylation of Nα-Boc-protected amino acids has been achieved using a hindered alkoxide base like potassium tert-butoxide (KOtBu) with an alkyl halide such as methyl iodide in a solvent like tetrahydrofuran (B95107) (THF) researchgate.net. Another common base used for the deprotonation of the amine is sodium hydride (NaH). The choice of base and solvent is critical to ensure selective alkylation at the intended nitrogen atom.
In the context of the target molecule, the secondary amine of the oxazepane ring is generally more nucleophilic than the nitrogen of the Boc-protected amine, allowing for selective alkylation at the N-4 position under appropriate basic conditions. The following table illustrates representative conditions for N-alkylation that could be applied to this compound.
| Alkylating Agent | Base | Solvent | General Yield | Reference |
| Methyl Iodide | Potassium tert-butoxide | Tetrahydrofuran (THF) | Good to High | researchgate.net |
| Benzyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Good to High | mdpi.com |
| Ethyl Bromoacetate | Potassium Carbonate | Acetonitrile (B52724) | Moderate to High | mdpi.com |
This table is generated based on general procedures for N-alkylation of related compounds.
One potential strategy involves the directed C-H activation/functionalization. For instance, palladium-catalyzed enantioselective α-C–H coupling of various amines, including azepanes, has been demonstrated after their conversion to thioamides, which act as a directing group. This approach allows for the introduction of aryl groups at the carbon adjacent to the nitrogen.
Another possibility is the functionalization of the carbon skeleton following the deprotection of the Boc group and subsequent reaction of the liberated amine. The stereochemistry at the C-6 position can influence the stereochemical outcome of reactions at other positions in the ring, making it a valuable chiral auxiliary.
The 1,4-oxazepane ring itself can undergo transformations, such as ring-opening or ring-rearrangement reactions, under specific conditions. The regioselectivity and chemoselectivity of these reactions are influenced by the substitution pattern and the reagents used.
While the saturated 1,4-oxazepane ring is generally stable, transformations can be designed to target specific bonds. For example, the synthesis of chiral polysubstituted oxazepanes via a regio- and stereoselective 7-endo cyclization through haloetherification highlights the influence of substituents on the reactivity and selectivity within this ring system researchgate.net. This suggests that the reverse reaction, a regioselective ring-opening, could potentially be achieved under specific Lewis acidic or other activating conditions.
The presence of the two heteroatoms, nitrogen and oxygen, at positions 1 and 4, also dictates the ring's reactivity. For instance, in the synthesis of a related N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a chemoselective borane (B79455) reduction of a lactam moiety was a key step, demonstrating that transformations can be selectively performed at one part of the ring while others remain intact researchgate.netnih.gov.
Advanced Spectroscopic and Chromatographic Characterization of Chiral Oxazepane Carbamates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomeric Purity Assessment
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For chiral compounds like tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate, NMR provides detailed information on the molecular backbone, the connectivity of atoms, and the spatial arrangement of substituents, which is crucial for confirming the desired (S)-configuration.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental assessment of the compound's structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
For this compound, the spectra would exhibit characteristic signals for both the tert-butyl carbamate (B1207046) (Boc) protecting group and the 1,4-oxazepane (B1358080) ring. The Boc group typically shows a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum: one for the quaternary carbon around 80 ppm and another for the methyl carbons around 28 ppm. rsc.orgchemicalbook.com The carbamate carbonyl carbon appears around 155-156 ppm. rsc.orgchemicalbook.com
The protons and carbons of the seven-membered 1,4-oxazepane ring would display more complex splitting patterns and a wider range of chemical shifts due to their varied chemical and magnetic environments. The protons adjacent to the oxygen atom (C5-H and C7-H) are expected to be shifted downfield (typically 3.5-4.0 ppm) compared to those adjacent to the nitrogen atom (C3-H). The methine proton at the chiral center (C6-H) would also have a distinct chemical shift and coupling pattern, providing key information for structural confirmation.
Predicted NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -C(CH₃)₃ (Boc) | ~1.45 | s (singlet) |
| Oxazepane Ring Protons (C3, C5, C7) | 2.7 - 4.0 | m (multiplet) |
| C6-H (Chiral Center) | ~3.8 - 4.2 | m (multiplet) |
| N-H (Carbamate) | ~5.0 | br s (broad singlet) |
| N-H (Ring) | Variable (broad) | br s (broad singlet) |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ (Boc) | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.5 |
| C=O (Carbamate) | ~155.8 |
| C3, C5, C7 (Ring) | ~45 - 75 |
| C6 (Chiral Center) | ~50 - 55 |
While 1D NMR provides essential data, 2D NMR experiments are required to unambiguously assign all signals and confirm the compound's stereochemistry. nih.govipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to trace the proton connectivity within the oxazepane ring, establishing the sequence of methylene (B1212753) and methine groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. HSQC is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like the Boc carbonyl and quaternary carbon) and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for determining stereochemistry. ceitec.cznanalysis.com It identifies protons that are close in space (<5 Å), regardless of whether they are connected through bonds. acdlabs.comlibretexts.orgyoutube.com For this compound, a key NOESY correlation would be sought between protons whose spatial proximity depends on the ring conformation and the stereochemistry at C6. For instance, correlations between axial protons on the same face of the oxazepane ring can help define its chair-like or twist-boat conformation and confirm the relative orientation of the carbamate substituent.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for confirming the molecular weight of a compound and gaining structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺.
Given the molecular formula C₁₀H₂₀N₂O₃, the molecular weight is 216.28 g/mol . achemblock.com Therefore, the expected [M+H]⁺ ion would appear at an m/z of approximately 217.15.
The fragmentation of Boc-protected amines under MS/MS (tandem mass spectrometry) conditions is well-characterized. nih.gov The most common and diagnostic fragmentation pathway involves the loss of the entire Boc group or its components. chemicalforums.comacdlabs.com
Key Fragmentation Pathways:
Loss of Isobutylene (B52900): A primary fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) to give an intermediate carbamic acid, which may be observed. nih.gov
Loss of Isobutylene and Carbon Dioxide: The carbamic acid intermediate readily loses carbon dioxide (CO₂, 44 Da), resulting in a total neutral loss of 100 Da from the protonated molecular ion. nih.gov This [M+H-100]⁺ fragment corresponds to the protonated 6-amino-1,4-oxazepane.
Loss of the tert-Butyl Cation: Cleavage can also result in the formation of a stable tert-butyl cation (C₄H₉⁺, m/z 57). chemicalforums.comacdlabs.com
Predicted ESI-MS Fragmentation Data for this compound
| m/z Value | Ion Assignment | Description |
|---|---|---|
| 217.15 | [M+H]⁺ | Protonated Molecular Ion |
| 161.13 | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| 117.09 | [M+H - C₅H₈O₂]⁺ | Loss of isobutylene and CO₂ |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
Chiral Chromatography for Enantiomeric Excess Determination
Determining the enantiomeric purity, or enantiomeric excess (ee), is paramount for any chiral compound intended for biological applications. Chiral chromatography is the standard method for separating enantiomers, allowing for their accurate quantification.
Chiral HPLC is the most common technique for enantiomeric separation. The method development process involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers.
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, such as Chiralpak® or Chiralcel® columns) are highly effective for a wide range of chiral compounds, including carbamates. amazonaws.com
Mobile Phase Optimization: The choice of mobile phase depends on the CSP.
Normal Phase: Typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as isopropanol (B130326) or ethanol. Small amounts of an additive (e.g., diethylamine (B46881) for a basic analyte) may be needed to improve peak shape.
Reversed-Phase: Uses a polar mobile phase, such as a mixture of water or buffer with acetonitrile (B52724) or methanol (B129727). This is often preferred for its compatibility with mass spectrometry.
A systematic approach would involve testing several CSPs with standard mobile phase gradients to identify the most promising conditions, followed by fine-tuning the modifier concentration and flow rate to optimize resolution.
Example Chiral HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Chiralpak® IA or Chiralcel® OD-H |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV (e.g., 210 nm, as carbamates lack a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |
While HPLC is generally preferred for non-volatile or thermally labile compounds like carbamates, Gas Chromatography (GC) can be an alternative, often providing very high resolution. scispec.co.th Direct analysis of this compound by GC is challenging due to its polarity and potential for thermal degradation in the hot injector port. nih.gov
To overcome this, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. gcms.czjfda-online.comresearchgate.net The secondary amine in the oxazepane ring and the carbamate N-H could be acylated (e.g., with trifluoroacetic anhydride) or silylated to block the polar N-H groups.
Once derivatized, the compound can be analyzed on a chiral GC column, which commonly uses a cyclodextrin-based stationary phase to achieve enantiomeric separation.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be established. For an enantiomerically pure compound like this compound, single-crystal X-ray diffraction (SC-XRD) would unequivocally confirm the presumed (S) configuration at the C6 stereocenter.
The process involves irradiating a suitable single crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is analyzed to determine the unit cell dimensions, crystal system, and space group. Crucially, for chiral, non-centrosymmetric space groups, the analysis of anomalous dispersion effects allows for the determination of the absolute structure. The Flack parameter is a critical value derived from this analysis; a value close to zero for the synthesized enantiomer confirms that the assigned stereochemistry is correct.
Although a specific crystal structure has not been publicly reported for this compound, a hypothetical crystallographic analysis would yield the data presented in the table below. Such data would serve as the gold standard for confirming the molecule's absolute stereochemistry.
Table 1: Representative X-ray Crystallographic Data
| Parameter | Expected Value |
| Chemical Formula | C₁₀H₂₀N₂O₃ |
| Formula Weight | 216.28 g/mol |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Non-centrosymmetric (e.g., P2₁2₁2₁) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined (90 for orthorhombic) |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Flack Parameter | ~0.0(x) |
This table is representative of typical data obtained from an X-ray crystallographic experiment and is not based on published experimental results for this specific compound.
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, a characteristic spectrum or "fingerprint" of the molecule is obtained.
While an experimental IR spectrum for this compound is not available in the referenced literature, its characteristic absorption bands can be predicted based on the analysis of its primary functional groups: the carbamate and the 1,4-oxazepane ring. The expected vibrational modes are detailed in Table 2.
The spectrum would be dominated by features from the N-Boc protecting group. A key feature would be the N-H stretching vibration, typically appearing as a sharp to moderately broad band in the 3400-3200 cm⁻¹ region. orgsyn.org The carbonyl (C=O) stretching of the carbamate group, known as the Amide I band, is expected to produce a strong, sharp absorption peak around 1715-1680 cm⁻¹. orgsyn.org The N-H bending vibration (Amide II band) typically appears in the 1550-1500 cm⁻¹ region.
The aliphatic portions of the molecule, including the tert-butyl group and the oxazepane ring, would be identified by C-H stretching vibrations just below 3000 cm⁻¹. Furthermore, the presence of the ether linkage within the oxazepane ring and the C-O bond of the carbamate would give rise to characteristic C-O stretching bands in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹. nist.gov
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbamate (N-H) | N-H Stretch | 3400 - 3200 | Medium |
| Aliphatic (C-H) | C-H Stretch | 2980 - 2850 | Medium-Strong |
| Carbamate (C=O) | C=O Stretch (Amide I) | 1715 - 1680 | Strong |
| Carbamate (N-H) | N-H Bend (Amide II) | 1550 - 1500 | Medium |
| tert-Butyl | C-H Bending (asymmetric) | ~1470 | Medium |
| tert-Butyl | C-H Bending (symmetric) | ~1365 | Strong |
| Carbamate (C-O) | C-O Stretch | 1250 - 1150 | Strong |
| Oxazepane (C-O-C) | C-O-C Stretch (ether) | 1150 - 1050 | Strong |
| Oxazepane (C-N) | C-N Stretch | 1200 - 1020 | Medium |
This table is based on established vibrational frequencies for the indicated functional groups and is not derived from an experimental spectrum of the title compound. orgsyn.orgnist.gov
Tert Butyl N 6s 1,4 Oxazepan 6 Yl Carbamate As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Compounds with Defined Stereochemistry
The strategic importance of tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate lies in its utility as a precursor for synthesizing more elaborate heterocyclic structures with a defined stereochemical outcome. The (S)-configuration at the 6-position of the 1,4-oxazepane (B1358080) ring serves as a crucial chiral determinant, guiding the stereochemistry of subsequent transformations. The Boc-protecting group on the amine is pivotal, as it allows for selective deprotection under acidic conditions, revealing a nucleophilic secondary amine that can participate in a variety of bond-forming reactions.
While specific, detailed synthetic pathways originating from this exact compound are not extensively documented in publicly available literature, the general synthetic utility of chiral 1,4-oxazepane scaffolds is well-established. These scaffolds are recognized as important components in a range of biologically active compounds. The synthesis of novel 1,4-oxazepane derivatives often involves multi-step sequences where control of stereochemistry is paramount. researchgate.netrsc.orgnih.gov The presence of the chiral center and the protected amine in this compound makes it an ideal starting point for such sequences. For instance, after deprotection of the Boc group, the resulting secondary amine can be acylated, alkylated, or used in cyclization reactions to build fused ring systems, all while retaining the original stereochemistry at the C6 position.
Applications in the Construction of Diverse Chemical Libraries
The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds to identify new therapeutic leads. The structural features of this compound make it a highly suitable building block for combinatorial chemistry and the construction of such libraries.
The 1,4-oxazepane core provides a flexible seven-membered ring system, which can explore a different region of chemical space compared to more common five- and six-membered rings. The Boc-protected amine at the chiral center allows for the introduction of a wide array of substituents after deprotection. Furthermore, the secondary amine within the oxazepane ring can also be functionalized, providing a second point of diversification. This dual functionality enables the creation of a library of compounds with systematic variations at two distinct positions, which is highly valuable for exploring structure-activity relationships. The synthesis of libraries of 1,4-benzodiazepines, another class of seven-membered heterocycles, has demonstrated the power of this combinatorial approach in identifying compounds with specific biological activities. nih.gov
Role as a Chiral Scaffold in Medicinal Chemistry Research for Lead Compound Generation
In medicinal chemistry, a chiral scaffold is a core molecular framework that holds appended functional groups in a specific three-dimensional arrangement. This spatial orientation is often critical for binding to a biological target with high affinity and selectivity. This compound serves as an excellent chiral scaffold due to its conformationally flexible yet stereochemically defined structure.
The 1,4-oxazepane ring system is a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple, unrelated biological targets. This versatility makes it an attractive starting point for the development of new drugs. By using the (S)-chiral center as an anchor point, medicinal chemists can systematically modify the substituents on the nitrogen atoms to optimize interactions with a target protein. The development of chiral building blocks is crucial for lead optimization in drug discovery, as biological targets are themselves chiral, and their interactions with small molecules are highly dependent on stereochemistry.
Contribution to the Elucidation of Structure-Activity Relationships (SAR) in Advanced Intermediates
Understanding the structure-activity relationship (SAR) is a fundamental aspect of drug development. It involves systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. The use of well-defined chiral building blocks like this compound is invaluable in this process.
By incorporating this specific chiral scaffold into a series of potential drug candidates, researchers can investigate the importance of the (S)-stereochemistry at that position for biological activity. Comparing the activity of the (S)-enantiomer with its (R)-counterpart (if available) can provide crucial insights into the chiral recognition requirements of the biological target. Furthermore, by creating a library of derivatives with different substituents on the oxazepane nitrogens, a detailed SAR map can be constructed. This map can guide the rational design of more potent and selective compounds. The systematic evaluation of libraries of compounds built upon a common scaffold has been shown to provide detailed SAR data, which can be confirmed through the independent synthesis and testing of individual, promising derivatives. nih.gov
Q & A
Q. What methodologies validate the compound’s role as a protease inhibitor when conflicting mechanistic data exist?
- Methodological Answer : Employ competitive binding assays (e.g., fluorescence polarization) and X-ray co-crystallography to confirm target engagement. Mutagenesis studies on protease active sites can distinguish direct inhibition from allosteric effects .
Application-Oriented Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS drug candidates?
Q. What in vitro models are suitable for evaluating its potential in modulating GPCR signaling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
